
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1984. Synthetic cannabinoids are a class of chemicals that are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the brain and body.
Mécanisme D'action
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 works by binding to the CB1 and CB2 receptors in the brain and body. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, such as mood, appetite, and pain sensation. When this compound 47,497 binds to these receptors, it activates them and produces a variety of effects.
Biochemical and Physiological Effects:
This compound 47,497 has been shown to produce a variety of biochemical and physiological effects in the body. It has been shown to stimulate appetite, reduce pain, and produce feelings of relaxation and euphoria. It has also been shown to affect the cardiovascular system, causing changes in heart rate and blood pressure. Additionally, this compound 47,497 has been shown to affect the immune system, producing anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has several advantages for use in laboratory experiments. It is a synthetic cannabinoid, which means that its effects can be more precisely controlled and measured than those of natural cannabinoids. It is also relatively stable and easy to store. However, this compound 47,497 has some limitations as well. It is not a perfect mimic of THC, and its effects may not be exactly the same. Additionally, it can be difficult to obtain and may be expensive.
Orientations Futures
There are many future directions for research involving (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497. One area of interest is its potential use as a therapeutic agent. This compound 47,497 has been shown to produce similar effects to THC, which is used to treat a variety of medical conditions. Additionally, there is interest in studying the effects of this compound 47,497 on the brain and body in more detail, to better understand the mechanisms of action of cannabinoids. Finally, there is interest in developing new synthetic cannabinoids that may be more effective or have fewer side effects than existing ones.
Méthodes De Synthèse
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 is synthesized through a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2,6-dimethylmorpholine with 3-chloro-6-methyl-2-benzothiophenyl isocyanate to form the intermediate product (3-chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)carbodiimide. This intermediate product is then reacted with 3,3-dimethylbutyryl chloride to form the final product, this compound 47,497.
Applications De Recherche Scientifique
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has been widely used in scientific research to study the effects of cannabinoids on the brain and body. It has been shown to bind to the same receptors in the brain as THC and produce similar effects, such as pain relief, appetite stimulation, and relaxation. This compound 47,497 has also been used to study the effects of cannabinoids on the immune system, cardiovascular system, and reproductive system.
Propriétés
IUPAC Name |
(3-chloro-6-methyl-1-benzothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-9-4-5-12-13(6-9)21-15(14(12)17)16(19)18-7-10(2)20-11(3)8-18/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBQEWCSZKDTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2969539.png)
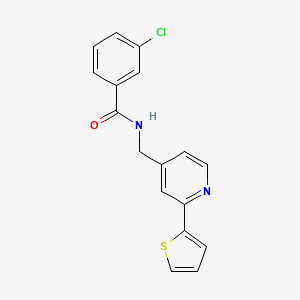
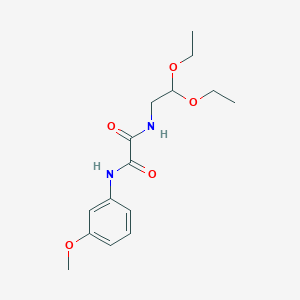
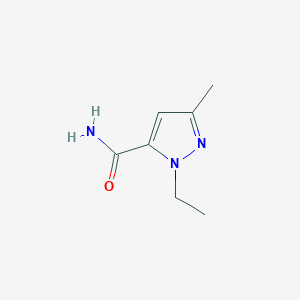
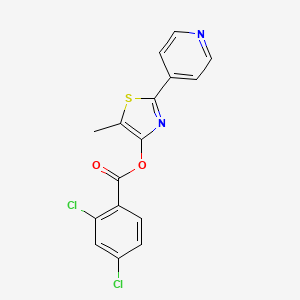
![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)
![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2969550.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)
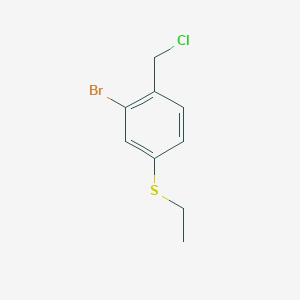
![1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2969554.png)
![2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2969556.png)
